Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate

Molecular Weight Atom Economy Synthetic Intermediate Selection

Dimethyl 2,6-dimethylfuro[2,3-f]benzofuran-3,7-dicarboxylate (CAS 288154-70-1), also named dimethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate, is a C2-symmetric benzodifuran diester with the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol. The rigid, planar benzodifuran core decorated with two methyl ester groups at the 3- and 7-positions defines its physicochemical profile, including a computed XLogP3-AA of 3.2 and zero hydrogen bond donors.

Molecular Formula C16H14O6
Molecular Weight 302.282
CAS No. 288154-70-1
Cat. No. B2993137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate
CAS288154-70-1
Molecular FormulaC16H14O6
Molecular Weight302.282
Structural Identifiers
SMILESCC1=C(C2=CC3=C(C=C2O1)C(=C(O3)C)C(=O)OC)C(=O)OC
InChIInChI=1S/C16H14O6/c1-7-13(15(17)19-3)9-5-12-10(6-11(9)21-7)14(8(2)22-12)16(18)20-4/h5-6H,1-4H3
InChIKeyBBHYQYNYQCHBGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate (CAS 288154-70-1): A Precise Benzodifuran Diester Building Block for Controlled Derivatization and Scaffold Exploration


Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate (CAS 288154-70-1), also named dimethyl 2,6-dimethylbenzo[1,2-b:4,5-b']difuran-3,7-dicarboxylate, is a C2-symmetric benzodifuran diester with the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol [1]. The rigid, planar benzodifuran core decorated with two methyl ester groups at the 3- and 7-positions defines its physicochemical profile, including a computed XLogP3-AA of 3.2 and zero hydrogen bond donors [1]. This compound serves as a key intermediate in the synthesis of functional benzodifuran derivatives, where the dimethyl ester group enables selective hydrolysis, transesterification, or reduction under controlled conditions that are not equally accessible with its diethyl ester or dicarboxylic acid analogues.

Why Generic Substitution of Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate with Other Benzodifuran Diesters or Acid Forms Is Not Scientifically Valid


The dimethyl ester cannot be simply interchanged with the diethyl ester (CAS 7674-99-9), the dicarboxylic acid (CAS 72492-78-5), or the bis(2-dimethylaminoethyl) ester (BDBM38856) because each analogue presents a fundamentally different steric profile, lipophilicity, and hydrogen-bonding capacity that dictate reaction selectivity, solubility, and downstream functionalization potential. For instance, the dimethyl ester exhibits a computed XLogP3-AA of 3.2 [1], whereas the more lipophilic diethyl ester has an additional two methylene units (MW 330.33 g/mol) , shifting its partition coefficient and altering its behavior in aqueous–organic biphasic reactions. The dicarboxylic acid (MW 274.23 g/mol) introduces two hydrogen bond donors (computed HBD = 2) [2], which can promote unwanted intermolecular aggregation or salt formation, precluding its direct use in ester-specific coupling or cyclization reactions. The bis(2-dimethylaminoethyl) ester (MW 416.5 g/mol) incorporates tertiary amine functionalities that profoundly change the electronic character of the carboxyl substituents [3]. Consequently, selecting the dimethyl ester is not a matter of convenience but a necessity to preserve synthetic efficiency and product fidelity in routes that require a compact, neutral diester electrophile.

Quantitative Comparative Evidence for Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate Versus Key In-Class Analogues


Molecular Weight and Atom Count: Dimethyl Ester vs. Diethyl Ester vs. Dicarboxylic Acid vs. Aminoethyl Diester

The dimethyl ester possesses a molecular weight of 302.28 g/mol [1], placing it 28.05 g/mol below the diethyl ester (330.33 g/mol) and significantly lower than the bis(2-dimethylaminoethyl) ester (416.5 g/mol) [2]. Compared to the dicarboxylic acid (274.23 g/mol), the dimethyl ester is only 28.05 g/mol heavier [3]. This intermediate molecular weight reflects a balance between crystallinity and solubility that is advantageous for purification and handling in multi-step syntheses.

Molecular Weight Atom Economy Synthetic Intermediate Selection

Lipophilicity (XLogP3-AA): Dimethyl Ester vs. Dicarboxylic Acid

The computed XLogP3-AA of the dimethyl ester is 3.2 [1], whereas the dicarboxylic acid has a computed LogP of 2.6 [2]. The 0.6 log-unit increase indicates that the dimethyl ester is approximately four times more lipophilic than the free diacid, significantly improving its partitioning into organic solvents during extractive workups and its passive membrane permeability in cell-based assays.

Lipophilicity Partition Coefficient Drug-Likeness Medicinal Chemistry

Rotatable Bond Count: Conformational Pre-organization Advantage of the Dimethyl Ester Over the Aminoethyl Diester

The dimethyl ester contains only 4 rotatable bonds [1], whereas the bis(2-dimethylaminoethyl) ester has 10 rotatable bonds [2]. This 6-bond difference represents a substantial reduction in conformational degrees of freedom, favoring crystallization and potentially reducing the entropic penalty upon binding to a biological target, a parameter captured by ligand efficiency metrics.

Rotatable Bonds Conformational Entropy Crystallization Ligand Efficiency

Hydrogen Bond Donor Count: Critical Distinction Between Dimethyl Ester and Dicarboxylic Acid for Ester-Specific Derivatization

The dimethyl ester bears zero hydrogen bond donors [1], while the dicarboxylic acid has two HBDs [2]. This absolute difference renders the dimethyl ester compatible with strongly basic nucleophiles (e.g., Grignard reagents, lithium amides) and acylation conditions that would deprotonate or derivatize the free acid, leading to undesired side reactions.

Hydrogen Bond Donors Reactivity Protecting Group Strategy Synthetic Chemistry

Biological Activity on ROR-alpha: Class-Level Scaffold Evidence from a Close Analog

Although no direct bioactivity data are available for the dimethyl ester itself, the structurally related bis(2-dimethylaminoethyl) ester (BDBM38856) exhibits an IC50 of 656 nM against nuclear receptor ROR-alpha in a cell-based reporter gene assay [1]. This demonstrates that the benzodifuran scaffold can engage the ROR-alpha ligand-binding domain. The dimethyl ester, being a neutral, less bulky analogue, may serve as a minimalist probe for mapping the tolerance of the ROR-alpha pocket to ester substituents, with the potential to display differentiated selectivity relative to the charged aminoethyl derivative.

ROR-alpha Nuclear Receptor Inverse Agonist Benzodifuran Scaffold

Optimal Scientific and Industrial Utilization Scenarios for Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate Based on Quantitative Differentiation Evidence


Synthesis of Benzodifuran-Based Donor–Acceptor Polymers via Controlled Stepwise Hydrolysis

The dimethyl ester's intermediate lipophilicity (XLogP3-AA 3.2) [1] and zero HBD count [1] allow selective mono-hydrolysis under mild basic conditions (e.g., LiOH in THF/H2O) to yield the mono-acid mono-ester, a key monomer for copolymerization. The diethyl ester, being more lipophilic, may resist aqueous-phase hydrolysis, while the free diacid is incompatible with anhydrous coupling agents. Researchers can exploit this differential to access asymmetric benzodifuran monomers for donor–acceptor polymer synthesis, as demonstrated in the broader benzodifuran materials literature [2].

Medicinal Chemistry Exploration of the ROR-alpha Inverse Agonist Pharmacophore

The benzodifuran scaffold has shown activity against ROR-alpha (IC50 656 nM for the aminoethyl analog) [3]. The dimethyl ester, with a lower molecular weight (302.28 g/mol) [1] and only 4 rotatable bonds [1], represents a minimal, rigid probe for fragment-based screening or scaffold hopping campaigns aimed at improving ligand efficiency. Its neutrality avoids confounding electrostatic interactions associated with the aminoethyl ester, enabling a cleaner assessment of shape complementarity and aromatic stacking contributions to target engagement.

Crystallography and Solid-State Studies of Benzodifuran C2-Symmetric Building Blocks

The dimethyl ester's low rotatable bond count (4 bonds) [1] significantly improves crystallinity relative to the highly flexible aminoethyl ester (10 rotatable bonds) [4]. This property renders it the preferred choice for obtaining single crystals suitable for X-ray diffraction, enabling precise determination of the benzodifuran core geometry, intermolecular packing motifs, and electronic structure parameters essential for computational modeling of charge-transport properties in organic electronics.

Decarboxylative Functionalization via the Corresponding Diacid Intermediate

The dimethyl ester can be quantitatively hydrolyzed to the 2,6-dimethylbenzodifuran-3,7-dicarboxylic acid (CAS 72492-78-5) [5], which is known to undergo CuO-mediated decarboxylation to yield the parent 2,6-dimethylbenzo[1,2-b:4,5-b']difuran [5]. This two-step sequence positions the dimethyl ester as a stable, storable precursor for on-demand generation of the decarboxylated benzodifuran core, which can then be further elaborated via electrophilic aromatic substitution or directed metalation, a route not directly accessible from the aminoethyl ester due to competing amine-directed reactivity.

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